1,3-Dimethyl-2-(2-thienyl)imidazolidine
Overview
Description
Synthesis Analysis
The synthesis of related imidazolidine derivatives often involves regioselective ring opening of precursor compounds and cyclization reactions. For instance, Brouillette et al. (2009) describe the synthesis of 3-(2-thienyl)imidazolidine-2,4-dione derivatives through the regioselective ring opening of 3-thiaisatoic anhydride using α-amino acids, showcasing the intricate synthetic pathways involved in the production of similar compounds (Brouillette et al., 2009).
Molecular Structure Analysis
The structural analysis of imidazolidine derivatives reveals the importance of X-ray crystallography in determining molecular configurations. For example, the structure of certain imidazolidine derivatives has been confirmed through this method, providing insights into the spatial arrangement and bonding patterns characteristic of these compounds (Kravchenko et al., 2008).
Chemical Reactions and Properties
Imidazolidine derivatives participate in a variety of chemical reactions, demonstrating their reactive nature and chemical versatility. Mukherjee-Müller et al. (1979) discussed the synthesis of 4H-imidazoles from 3-dimethylamino-2,2-dimethyl-2H-azirine, highlighting the reactive potential of imidazolidine compounds in forming heterocyclic derivatives through ring transformation reactions (Mukherjee-Müller et al., 1979).
Physical Properties Analysis
The physical properties of imidazolidine derivatives, such as solubility, melting point, and glass transition temperatures, are critical for their application in various fields. Seçkin et al. (2003) explored the synthesis and properties of polyimides derived from 1,3-di(p-dimethylaminobenzyl)-imidazolidine-2-thion, noting their excellent solubility and high glass transition temperatures, indicative of their robustness and application potential (Seçkin et al., 2003).
Chemical Properties Analysis
The chemical properties of 1,3-dimethyl-2-(2-thienyl)imidazolidine and its derivatives, including reactivity, stability, and potential for further functionalization, are central to their utility in chemical synthesis and applications. The work by Brouillette et al. (2007) on the microwave-assisted synthesis of 3-(thien-3-yl)imidazolidine-2,4-dione analogs underscores the innovative approaches to optimizing the synthesis and enhancing the chemical properties of these compounds (Brouillette et al., 2007).
Scientific Research Applications
Oxidation Reactions : The oxidation of thiono derivatives of imidazoles, which include compounds like 1,3-Dimethyl-2-(2-thienyl)imidazolidine, can produce sulfate ions. This insight into their behavior in oxidation reactions is crucial for understanding their chemical properties (D. W. Karkhanis & L. Field, 1985).
Asymmetric Alkylative Esterification : Chiral 1,3-dimethyl-2-iminoimidazolidines (monocyclic guanidines) can be prepared and applied to asymmetric alkylative esterification of benzoic acid, showing potential for new applications in synthetic chemistry (T. Isobe et al., 1998).
Synthesis of Polyimides : Polyimides derived from 1,3-di(p-dimethylaminobenzyl)-imidazolidine-2-thion exhibit excellent solubility in various polar solvents and have glass transition temperatures between 290-360°C, making them useful in material science applications (T. Seçkin et al., 2003).
Corrosion Inhibition : Imidazoline compounds demonstrate efficient corrosion inhibition for carbon steel in acid media, which is attributed to their active nitrogen atoms and the plane geometry of the heterocyclic ring (J. Cruz et al., 2004).
Antitumor and Antioxidant Activities : Thiazolidine-4-ones, related to the imidazolidine family, show moderate antitumor activity and effective antioxidant activity, making them promising candidates for cancer treatment (A. Aly et al., 2012).
Synthesis of Heterocycles : Studies have shown methods for synthesizing various heterocycles using imidazolidine derivatives, indicating their utility in creating complex organic compounds (Yann Brouillette et al., 2009).
Antiarrhythmic Activity : Some imidazolidine derivatives have been found to exhibit promising antiarrhythmic activity in preclinical models (M. Matsukura et al., 1992).
Safety And Hazards
1,3-Dimethyl-2-(2-thienyl)imidazolidine may cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection . If eye irritation persists, it is advised to get medical advice or attention . If the compound comes in contact with the skin, it should be washed with plenty of soap and water . If skin irritation occurs, medical advice or attention should be sought . Contaminated clothing should be removed and washed before reuse .
properties
IUPAC Name |
1,3-dimethyl-2-thiophen-2-ylimidazolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S/c1-10-5-6-11(2)9(10)8-4-3-7-12-8/h3-4,7,9H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHONCXGFIYIJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C1C2=CC=CS2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383919 | |
Record name | 1,3-Dimethyl-2-(2-thienyl)imidazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-2-(2-thienyl)imidazolidine | |
CAS RN |
104208-13-1 | |
Record name | 1,3-Dimethyl-2-(2-thienyl)imidazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Dimethyl-2-(2-thienyl)imidazolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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